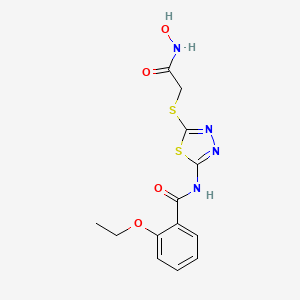

2-ethoxy-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a benzamide group bearing a 2-ethoxy moiety. The 5-position of the thiadiazole ring is functionalized with a thioether linkage to a hydroxyamino-oxoethyl chain.

Properties

IUPAC Name |

2-ethoxy-N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4S2/c1-2-21-9-6-4-3-5-8(9)11(19)14-12-15-16-13(23-12)22-7-10(18)17-20/h3-6,20H,2,7H2,1H3,(H,17,18)(H,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACQSZOKBSMGGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-ethoxy-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of thiadiazole known for its potential biological activities, particularly in the field of cancer treatment. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is . The structural components include a benzamide moiety linked to a thiadiazole ring, which is further substituted with a hydroxyamino group. This unique structure is believed to contribute to its biological activity.

Research indicates that thiadiazole derivatives exhibit various mechanisms of action against cancer cells. The compound may induce oxidative stress , leading to DNA damage and subsequent cell death through necrosis. Additionally, it has been noted that similar compounds can trigger apoptosis through caspase activation pathways, although the specific pathway for this compound requires further investigation .

Anticancer Activity

Several studies have evaluated the anticancer properties of thiadiazole derivatives, including the compound :

- Cytotoxicity Assays : In vitro studies demonstrated that compounds with similar structures significantly inhibited the proliferation of various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). For instance, a related thiadiazole derivative showed an IC50 value of against HeLa cells, indicating strong cytotoxicity .

- Mechanistic Studies : Flow cytometry analyses revealed that certain derivatives induce apoptotic cell death by blocking the cell cycle at the sub-G1 phase. This suggests that this compound may share similar properties .

Summary of Findings

Case Studies

- A study on benzamide derivatives indicated that modifications in the thiadiazole ring can enhance anticancer activity. The introduction of hydroxyamino groups was particularly beneficial in increasing cytotoxicity against cancer cell lines .

- Another case focused on the synthesis of novel thiadiazole derivatives which demonstrated varied biological activities, suggesting that structural modifications can lead to significant changes in efficacy .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance kinase inhibition but may reduce solubility. Ethoxy vs.

2.2 Anticancer Activity

- Compounds like 7c–7f () with acrylamido-thiadiazole motifs exhibit pro-apoptotic activity (EC₅₀: 2–10 µM) in breast and prostate cancer cells. The target compound’s hydroxyamino group may mimic these acrylamido H-bonding interactions, suggesting comparable or improved efficacy .

- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives () show IC₅₀ values of 0.2–1.8 µM against MDA-MB-231 and PC3 cells. The ethoxy group in the target compound could modulate potency by altering steric bulk or electronic effects .

2.3 Antimicrobial Activity

- Oxadiazole-thiadiazole hybrids () demonstrate MIC values of 8–32 µg/mL against Candida spp. via ergosterol biosynthesis inhibition. The hydroxyamino group in the target compound may enhance binding to fungal cytochrome P450 enzymes compared to non-polar substituents .

- Nitazoxanide (), a nitro-thiazole benzamide, has broad antiparasitic activity. The hydroxyamino group in the target compound may offer a safer profile by reducing nitro-group-associated toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.